molecular formula C16H24N2O3S B2799215 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-83-1

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2799215
CAS No.: 2034453-83-1
M. Wt: 324.44
InChI Key: SQYJUMWWUNHMDJ-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea ( 2034453-83-1) is a synthetic urea derivative with a molecular formula of C16H24N2O3S and a molecular weight of 324.44 g/mol . Urea-based compounds are of significant interest in medicinal chemistry due to their ability to act as key pharmacophores, often serving as bioisosteres that can form multiple stable hydrogen bonds with biological targets, a feature critical for inhibitory activity . While the specific biological pathway for this compound is not fully elucidated, urea derivatives are extensively investigated as potent inhibitors of various enzymes. Recent research highlights the therapeutic potential of urea-containing compounds in targeting enzymes like soluble epoxide hydrolase (sEH) for anti-inflammatory and analgesic applications , and bacterial enoyl-ACP reductase (FabI) to combat antimicrobial resistance, such as against methicillin-resistant Staphylococcus aureus (MRSA) . The structure of this compound, which incorporates a thiopyran ring and methoxybenzyl groups, suggests it is a valuable chemical entity for probing new biological mechanisms and structure-activity relationships (SAR) in drug discovery programs. This product is intended for research purposes such as hit-to-lead optimization, biological screening, and analytical reference standards. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-20-14-5-3-13(4-6-14)11-17-15(19)18-12-16(21-2)7-9-22-10-8-16/h3-6H,7-12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYJUMWWUNHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea typically involves the following steps:

    Formation of the Methoxybenzyl Intermediate: This can be achieved by reacting 4-methoxybenzyl chloride with a suitable nucleophile.

    Synthesis of the Methoxytetrahydrothiopyran Intermediate: This involves the preparation of 4-methoxytetrahydro-2H-thiopyran, which can be synthesized through a series of reactions starting from tetrahydrothiopyran.

    Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 4-methoxybenzoic acid, while reduction of the urea moiety could yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Chemical Reactivity: Undergoing specific chemical reactions within biological systems to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications Reference ID
1-[(4-Methoxyphenyl)methyl]-3-[(4-Methoxythian-4-yl)methyl]urea Dual 4-methoxy groups on benzyl and thiopyran rings ~362.5* Enhanced solubility due to methoxy groups
1-(2-Chlorophenyl)-3-[(4-Methoxythian-4-yl)methyl]urea 2-Chlorophenyl substitution; lacks 4-methoxybenzyl group ~338.9* Potential hydrophobic interactions
1-(1-Acetylpiperidin-4-yl)-3-(4-Chlorophenyl)-1-[(4-Methoxyphenyl)methyl]urea Piperidine-acetyl group; 4-chlorophenyl substituent 416.9 Screening compound for drug discovery
1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-(4-Methoxyphenyl)urea Styryl linker (C=C) introduces rigidity ~330.8* Improved conformational stability
1-[(4-Methoxyphenyl)methyl]-3-(5-Nitro-1,3-thiazol-2-yl)urea Nitrothiazole substituent; electron-withdrawing nitro group ~346.3* Antimicrobial/antiparasitic potential
1-(4-Bromophenyl)-3-((4-Chlorophenyl)(4-Methoxyphenyl)methyl)urea Bulky triarylmethyl group; halogen substitutions ~473.7* Steric hindrance may affect binding kinetics

*Calculated based on molecular formulas.

Key Observations

Substituent Effects on Solubility and Binding: The dual 4-methoxy groups in the target compound likely improve water solubility compared to halogenated analogs (e.g., 2-chlorophenyl in or 4-chlorostyryl in ). Methoxy groups also donate electron density, which may enhance interactions with polar residues in target proteins.

Impact of Heterocycles: The 4-methoxythiane moiety in the target compound introduces a sulfur-containing ring, which may influence metabolic stability and redox properties compared to piperidine () or thiazole () derivatives.

Biological Activity Trends: Nitrothiazole-containing ureas () are associated with antimicrobial activity, suggesting the target compound’s nitro-free structure may prioritize different therapeutic pathways.

Q & A

Basic Question: What are the key considerations for synthesizing 1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Amine-Isocyanate Coupling : Reacting 4-methoxybenzylamine with an isocyanate intermediate derived from 4-methoxythiane.
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency due to their ability to stabilize charged intermediates .
  • Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and byproduct formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is critical for isolating the urea product from unreacted amines or thiourea byproducts .

Basic Question: How is the compound characterized post-synthesis?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy groups (δ ~3.7–3.8 ppm for OCH3_3) and urea carbonyl signals (δ ~155–160 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 363.14 for C18_{18}H22_{22}N2_2O3_3S) .
  • X-ray Crystallography : Resolves spatial arrangement of the thiane and methoxyphenyl moieties, critical for structure-activity relationship (SAR) studies .

Advanced Question: What reaction mechanisms govern its chemical reactivity?

Methodological Answer:

  • Nucleophilic Substitution : The thiane sulfur can undergo oxidation to sulfoxide/sulfone derivatives using mCPBA or H2_2O2_2, altering electronic properties .
  • Hydrogen Bonding : The urea carbonyl participates in H-bonding with biological targets (e.g., enzyme active sites), which can be studied via IR spectroscopy (stretching at ~1640–1680 cm1^{-1}) .
  • pH-Dependent Stability : Under acidic conditions (pH < 4), protonation of the urea nitrogen may lead to hydrolysis, necessitating buffered conditions for biological assays .

Advanced Question: How can computational methods predict its biological activity?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases) by analyzing interactions between the methoxyphenyl group and hydrophobic pockets .
  • DFT Calculations : Predict electron density distribution, highlighting the electron-rich thiane sulfur as a site for electrophilic modifications .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (~2.8) and CNS permeability, guiding in vivo study design .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC50_{50} vs. EC50_{50}). Validate using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Solubility Issues : Low aqueous solubility (<10 µM) may lead to false negatives. Use co-solvents (e.g., DMSO ≤ 0.1%) or nanoformulations .
  • Metabolic Instability : Hepatic microsome assays (e.g., human vs. murine) can clarify species-specific degradation .

Advanced Question: What strategies optimize reaction yields in analogs with structural modifications?

Methodological Answer:

  • Parallel Synthesis : Use robotic platforms to screen substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) under varied conditions .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., catalyst loading, solvent ratio) using software like JMP .
  • Microwave-Assisted Synthesis : Reduces reaction time for temperature-sensitive intermediates (e.g., 70% yield in 30 minutes vs. 6 hours conventionally) .

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